![molecular formula C13H13NO2 B2372239 Methyl 2-(isoquinolin-1-yl)propanoate CAS No. 2119308-23-3](/img/structure/B2372239.png)
Methyl 2-(isoquinolin-1-yl)propanoate
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Overview
Description
“Methyl 2-(isoquinolin-1-yl)propanoate” is a chemical compound with the molecular formula C13H13NO2 . It is related to the class of compounds known as isoquinolines .
Synthesis Analysis
The synthesis of “Methyl 2-(isoquinolin-1-yl)propanoate” involves several steps. One approach involves the direct ring metalation of alkoxy-substituted isoquinolines at C-1, followed by reaction with iodine. Subsequent Suzuki cross-coupling of the resulting 1-iodoisoquinolines to methyl 2-(isoquinolin-1-yl)benzoates and intramolecular acylation of the corresponding carboxylic acids with Eaton’s reagent .Molecular Structure Analysis
The molecular structure of “Methyl 2-(isoquinolin-1-yl)propanoate” is characterized by a monoclinic crystal system with the space group P21/c . The InChI code for this compound is 1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3 .Chemical Reactions Analysis
“Methyl 2-(isoquinolin-1-yl)propanoate” can undergo various chemical reactions. For instance, it can participate in annulation protocols with unsaturated hydrocarbons, leading to the formation of cyclic compounds with high atom-utilization and step-economy .Physical And Chemical Properties Analysis
“Methyl 2-(isoquinolin-1-yl)propanoate” is an oil at room temperature . It has a molecular weight of 215.25 . Isoquinolines, to which this compound is related, are weak bases .properties
IUPAC Name |
methyl 2-isoquinolin-1-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKIRVFBHIHMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(isoquinolin-1-yl)propanoate |
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